Cas no 80992-93-4 ((E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one)

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one is a fluorinated α,β-unsaturated ketone characterized by its trifluoromethyl-substituted aromatic ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing trifluoromethyl group, which enhances reactivity in conjugate addition and cyclization reactions. The α,β-unsaturated carbonyl moiety serves as a versatile intermediate for constructing complex molecular frameworks, particularly in pharmaceuticals and agrochemicals. Its structural features, including the rigid (E)-alkene configuration, contribute to selective reactivity in Michael additions and Diels-Alder reactions. The trifluoromethyl group further improves metabolic stability and lipophilicity in derived compounds, making it valuable in medicinal chemistry research. Handling requires standard precautions for unsaturated ketones, including protection from light and moisture.
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one structure
80992-93-4 structure
Product Name:(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
CAS No:80992-93-4
MF:C11H9F3O
MW:214.183773756027
MDL:MFCD00052848
CID:725957
PubChem ID:5708853
Update Time:2025-05-23

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-[4-(trifluoromethyl)phenyl]-
    • (Z)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE
    • (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 1-[4-(Trifluoromethyl)phenyl]-1-buten-3-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 4-trifluoromethylbenzalacetone
    • 4-trifluoromethylbenzylidene-acetone
    • p-Trifluoromethylbenzalacetone
    • Z)-4(4-Trifluoromethylphenyl)-but-3-en-2-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one (ACI)
    • PS-6438
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 80992-93-4
    • CHEMBL74630
    • DTXSID70876673
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • 115665-92-4
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • SCHEMBL1405020
    • MFCD00052848
    • AKOS025310002
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • CS-0142131
    • EN300-7411432
    • Z2315587077
    • AKOS009159474
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • MDL: MFCD00052848
    • Inchi: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
    • InChI Key: PHVQEHOBDSECPV-UHFFFAOYSA-N
    • SMILES: O=C(C)C=CC1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 214.06100
  • Monoisotopic Mass: 214.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.206
  • Boiling Point: 263 ºC
  • Flash Point: 120 ºC
  • Refractive Index: 1.495
  • PSA: 17.07000
  • LogP: 3.30760
  • Solubility: Not determined

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Security Information

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Pricemore >>

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abcr
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(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Reference
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells
Zhang, Wei; et al, Bioorganic & Medicinal Chemistry, 2012, 20(2), 1029-1045

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate ,  4,5-Diazafluoren-9-one Solvents: Dimethyl sulfoxide ;  48 h, 1 atm, 100 °C
Reference
Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst
Diao, Tianning; et al, Chemical Science, 2012, 3(3), 887-891

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
Reference
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

Production Method 4

Reaction Conditions
1.1 Catalysts: L-Lysine Solvents: 4-Cyanobenzaldehyde ;  20 h, 50 °C
Reference
The effect of the distance between acidic site and basic site immobilized on mesoporous solid on the activity in catalyzing aldol condensation
Yu, Xiaofang; et al, Journal of Solid State Chemistry, 2011, 184(2), 289-295

Production Method 5

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Glycerol ,  Choline chloride ,  Water ;  24 h, 60 °C
Reference
Application of Deep Eutectic Solvents in Promiscuous Lipase-Catalysed Aldol Reactions
Gonzalez-Martinez, Daniel; et al, European Journal of Organic Chemistry, 2016, 2016(8), 1513-1519

Production Method 6

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Production Method 7

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Synthesis and neuroprotective evaluation of (E)-3,4-dihydroxystyryl p-substituted-phenethyl ketone derivatives against inflammatory and oxidative injury
Cheng, Can; et al, Medicinal Chemistry Research, 2016, 25(8), 1678-1685

Production Method 9

Reaction Conditions
1.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
Reference
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
Reference
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  rt → 0 °C; 0 °C; 1 h, 0 °C
2.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
Reference
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

Production Method 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: (αS,11bR)-3,5-Dihydro-α-phenyl-4H-dinaphth[2,1-c:1′,2′-e]azepine-4-ethanamine ;  32 - 41 h, rt
Reference
Facile preparation of optically pure diamines and their applications in asymmetric aldol reactions
Liu, Quan-Zhong; et al, Tetrahedron Letters, 2008, 49(52), 7434-7437

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Raw materials

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preparation Products

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
Order Number:A840016
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):232.0/333.0
Email:sales@amadischem.com

Additional information on (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one: A Comprehensive Overview

The compound (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one, also known by its CAS number 80992-93-4, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a conjugated enone system. The presence of the trifluoromethyl group imparts unique electronic and steric properties, making this compound valuable in both academic research and industrial applications.

Recent studies have highlighted the importance of (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of kinase inhibitors. The enone system in the molecule is known to participate in Michael addition reactions, which are crucial in forming stable covalent bonds with target proteins. This property has led to its use in the synthesis of bioactive molecules with high selectivity and potency.

In addition to its role in drug discovery, (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one has found applications in organic synthesis as a versatile building block. Its ability to undergo various transformations, such as cycloadditions and oxidation reactions, makes it an invaluable tool for constructing complex molecular frameworks. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility, enabling the production of enantiomerically enriched compounds with high efficiency.

The synthesis of (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the coupling of aryl halides with alkenes using palladium catalysts, followed by oxidation to form the enone system. Researchers have recently optimized these methods to improve yield and selectivity, making the synthesis more accessible for large-scale production.

From an environmental perspective, the stability and biodegradability of (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one have been subjects of interest. Studies indicate that the trifluoromethyl group enhances chemical stability, which is advantageous for applications requiring long-term performance. However, this same property raises concerns about its persistence in the environment. Ongoing research aims to develop sustainable methods for synthesizing and utilizing this compound to minimize its ecological footprint.

In conclusion, (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one (CAS No: 80992-93-4) stands out as a versatile and valuable compound with wide-ranging applications. Its unique structure, reactivity, and stability make it a focal point for both fundamental research and industrial innovation. As advancements in synthetic methodologies and green chemistry continue to emerge, this compound is expected to play an even more pivotal role in shaping the future of organic synthesis and drug discovery.

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Amadis Chemical Company Limited
(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
A840016
Purity:99%/99%
Quantity:5g/10g
Price ($):232.0/333.0
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